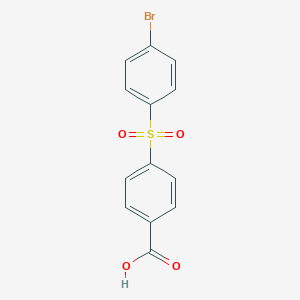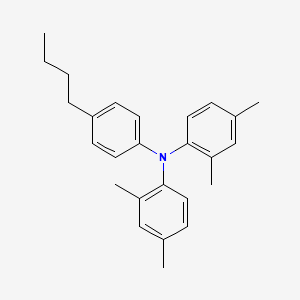![molecular formula C76H108O4P2 B14800001 [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane](/img/structure/B14800001.png)
[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and medicinal chemistry. This compound, with its bulky substituents and multiple phosphanyl groups, is of particular interest for its potential use in homogeneous catalysis and as a ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane typically involves the reaction of appropriate phosphine precursors with aryl halides under palladium-catalyzed coupling conditions. The reaction conditions often include the use of a base such as potassium carbonate or sodium tert-butoxide, and a solvent like toluene or THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Substitution: The aryl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphanyl groups can coordinate to metal centers, forming metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Coordination: Metal salts such as palladium chloride or platinum chloride are used to form metal-phosphine complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted aryl derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a ligand in homogeneous catalysis. Its bulky substituents provide steric protection to the metal center, enhancing the selectivity and stability of the catalyst.
Biology
Medicine
Organophosphorus compounds have been explored for their potential use in drug development, particularly as inhibitors of enzymes such as acetylcholinesterase.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane primarily involves its role as a ligand. The phosphanyl groups coordinate to metal centers, forming stable complexes that can facilitate various catalytic processes. The bulky substituents provide steric protection, enhancing the selectivity and stability of the catalyst.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used ligand in homogeneous catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its use as a stabilizer in polymers.
Bis(diphenylphosphino)methane: Another common ligand in coordination chemistry.
Uniqueness
The uniqueness of [2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane lies in its bulky substituents and multiple phosphanyl groups, which provide enhanced steric protection and coordination capabilities compared to simpler phosphine ligands.
特性
分子式 |
C76H108O4P2 |
|---|---|
分子量 |
1147.6 g/mol |
IUPAC名 |
[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C76H108O4P2/c1-45-33-47(3)63(61(35-45)81(49-37-53(69(5,6)7)65(77-29)54(38-49)70(8,9)10)50-39-55(71(11,12)13)66(78-30)56(40-50)72(14,15)16)64-48(4)34-46(2)36-62(64)82(51-41-57(73(17,18)19)67(79-31)58(42-51)74(20,21)22)52-43-59(75(23,24)25)68(80-32)60(44-52)76(26,27)28/h33-44H,1-32H3 |
InChIキー |
FFZISBLAMNLNIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C)C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone](/img/structure/B14799919.png)


![Carbamic acid, N-[2-[[[3-(4-hydroxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14799938.png)
![2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)
methyl}propanedinitrile](/img/structure/B14799947.png)

![(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799958.png)
![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)


![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione methanesulfonate](/img/structure/B14799984.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)
